

Spectroscopic Data of 4-Bromoquinolin-6-ol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Bromoquinolin-6-ol

Cat. No.: B3030181

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This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Bromoquinolin-6-ol**, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The protocols and interpretations herein are grounded in established spectroscopic principles and data from analogous quinoline derivatives, ensuring a high degree of scientific integrity.

Introduction: The Structural Significance of 4-Bromoquinolin-6-ol

4-Bromoquinolin-6-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the core of many synthetic pharmaceuticals and natural products.^[1] The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 6-position significantly influences the molecule's electronic environment and, consequently, its spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and the elucidation of structure-activity relationships in novel drug discovery endeavors.^[1]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for **4-Bromoquinolin-6-ol**.

These predictions are derived from the analysis of substituent effects on the quinoline core and

established fragmentation patterns of bromo-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule.

[1] The electron-withdrawing nature of the nitrogen atom and the substituents (bromine and hydroxyl) will cause characteristic shifts in the proton and carbon signals.[1][2]

¹H NMR (Proton NMR) Data (Predicted)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.5	d	~4.5
H-3	~7.8	d	~4.5
H-5	~7.9	d	~9.0
H-7	~7.2	dd	~9.0, 2.5
H-8	~7.5	d	~2.5
OH	~9.5-10.5	br s	-

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~150
C-3	~122
C-4	~125
C-4a	~148
C-5	~124
C-6	~155
C-7	~118
C-8	~130
C-8a	~138

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups within a molecule.^[3] The IR spectrum of **4-Bromoquinolin-6-ol** is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, aromatic, and bromo functionalities.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch	Phenolic Hydroxyl
3100-3000	C-H stretch	Aromatic
1620-1580	C=C and C=N stretch	Quinoline Ring
1275-1200	C-O stretch	Phenolic Hydroxyl
850-750	C-H out-of-plane bend	Aromatic
760-505	C-Br stretch	Bromo substituent

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.[4] A key feature in the mass spectrum of **4-Bromoquinolin-6-ol** will be the isotopic pattern of bromine. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance, which results in two molecular ion peaks (M^+ and $M+2$) of similar intensity, separated by two mass units.[5][6]

Predicted Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio)	Ion	Fragmentation Pathway
223/225	$[\text{C}_9\text{H}_6\text{BrNO}]^+$	Molecular Ion (M^+)
194/196	$[\text{C}_9\text{H}_5\text{BrO}]^+$	Loss of HCN
144	$[\text{C}_9\text{H}_6\text{NO}]^+$	Loss of Br radical
116	$[\text{C}_8\text{H}_6\text{N}]^+$	Loss of CO from $[\text{M-Br}]^+$

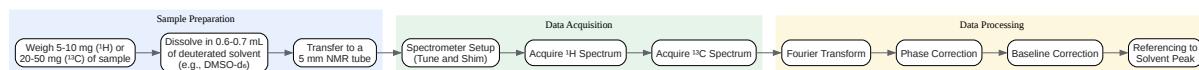
Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for **4-Bromoquinolin-6-ol**.

NMR Spectroscopy Protocol

This protocol is designed for a high-field NMR spectrometer (400 MHz or higher) to ensure optimal signal dispersion.[7]

Workflow for NMR Data Acquisition



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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

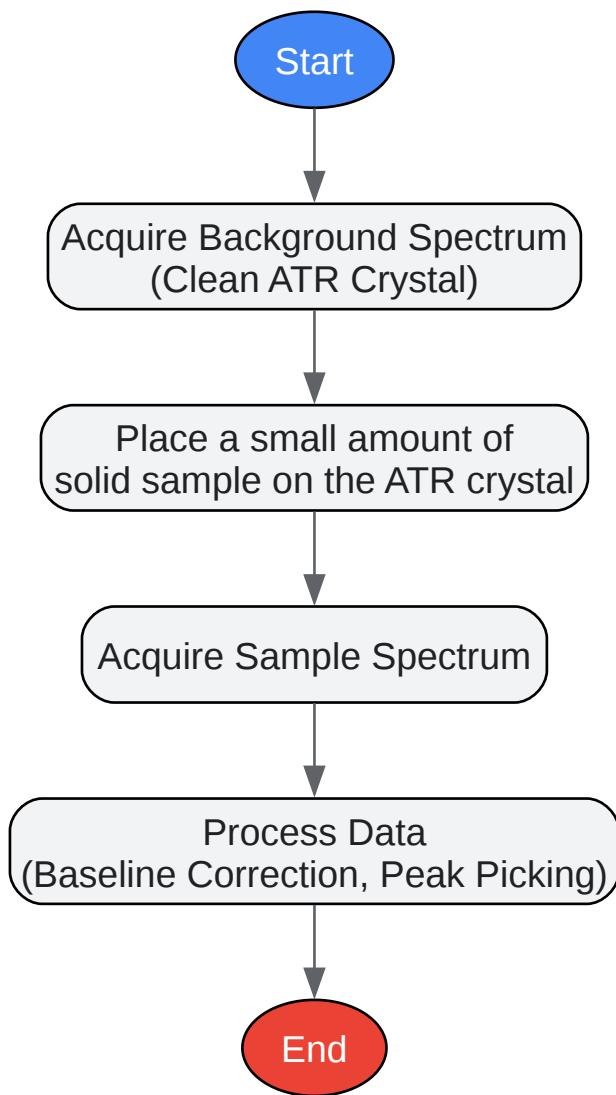
- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Bromoquinolin-6-ol** for ^1H NMR and 20-50 mg for ^{13}C NMR experiments.
 - Select a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆, which is often a good choice for phenols.
 - Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.
 - Transfer the solution to a clean, dry 5 mm NMR tube. For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - For ^1H NMR, use a standard one-pulse sequence. Typically, 8-16 scans are sufficient.[7]
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .[7]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.
 - Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

- Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

IR Spectroscopy Protocol

This protocol outlines the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Workflow for FTIR Data Acquisition



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Caption: Step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.

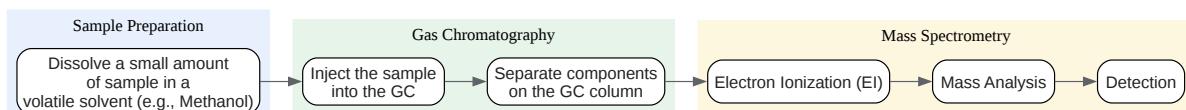
Detailed Steps:

- **Background Spectrum:** Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- **Sample Application:** Place a small amount of solid **4-Bromoquinolin-6-ol** onto the ATR crystal.
- **Data Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** Perform a baseline correction and identify the peak positions (wavenumbers) of the absorption bands.

Mass Spectrometry Protocol

This protocol describes the analysis of **4-Bromoquinolin-6-ol** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Workflow for GC-MS Data Acquisition



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